molecular formula C13H14Cl2N2S B13956608 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione CAS No. 63704-45-0

3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione

Cat. No.: B13956608
CAS No.: 63704-45-0
M. Wt: 301.2 g/mol
InChI Key: LRIAPYAQRQUNHL-UHFFFAOYSA-N
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Description

3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is a heterocyclic compound that contains a pyrimidine ring substituted with a 2,5-dichlorophenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione typically involves the condensation of 2,5-dichlorobenzaldehyde with acetone and thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine thione.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dichlorophenyl)-4,6-dimethyl-1H-pyrimidine-2-thione
  • 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-one
  • 3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-selenone

Uniqueness

3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

63704-45-0

Molecular Formula

C13H14Cl2N2S

Molecular Weight

301.2 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C13H14Cl2N2S/c1-8-7-13(2,3)16-12(18)17(8)11-6-9(14)4-5-10(11)15/h4-7H,1-3H3,(H,16,18)

InChI Key

LRIAPYAQRQUNHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC(=S)N1C2=C(C=CC(=C2)Cl)Cl)(C)C

Origin of Product

United States

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